molecular formula C22H16O2 B14444115 Benzo(a)pyrene, 6,12-dimethoxy- CAS No. 74192-49-7

Benzo(a)pyrene, 6,12-dimethoxy-

Cat. No.: B14444115
CAS No.: 74192-49-7
M. Wt: 312.4 g/mol
InChI Key: ZKDWUINEEFMCJX-UHFFFAOYSA-N
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Description

Benzo(a)pyrene, 6,12-dimethoxy- (6,12-diMeO-BaP) is a methoxy-substituted derivative of benzo(a)pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) notorious for its carcinogenicity. This compound arises as a metabolic byproduct during microbial degradation of BaP, particularly via methylation of dihydrodiol or quinone intermediates . For example, Mycobacterium vanbaalenii PYR-1 produces hydroxymethoxy and dimethoxy derivatives of BaP through catechol-O-methyltransferase activity, suggesting 6,12-diMeO-BaP may form via O-methylation at the 6- and 12-positions of a precursor dihydrodiol or quinone .

Properties

CAS No.

74192-49-7

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

6,12-dimethoxybenzo[a]pyrene

InChI

InChI=1S/C22H16O2/c1-23-19-12-18-14-7-3-4-8-15(14)22(24-2)17-11-10-13-6-5-9-16(19)20(13)21(17)18/h3-12H,1-2H3

InChI Key

ZKDWUINEEFMCJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=C(C4=CC=CC=C42)OC)C=CC5=C3C1=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene, 6,12-dimethoxy- typically involves the methoxylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete methoxylation .

Industrial Production Methods

the general approach would involve large-scale methoxylation reactions under controlled conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene, 6,12-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, dihydroxy derivatives, and halogenated compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzo(a)pyrene, 6,12-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo(a)pyrene, 6,12-dimethoxy- involves its metabolic activation to reactive intermediates that can bind to DNA, forming adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The metabolic activation is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 . The compound’s interaction with the aryl hydrocarbon receptor (AhR) also plays a significant role in its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo(a)pyrene Quinones (e.g., 6,12-Quinone)

  • Metabolic Roles: Quinones like 6,12-quinone are potent inhibitors of BaP metabolism (e.g., Kᵢ = 0.10 µM for BP 7,8-dihydrodiol oxidation), whereas methoxy derivatives like 6,12-diMeO-BaP are likely terminal metabolites with lower reactivity .
  • Toxicity: Quinones generate reactive oxygen species (ROS) via redox cycling, contributing to oxidative stress. In contrast, methoxy derivatives may exhibit reduced toxicity due to stabilized electronic configurations .

Benzo(a)pyrene Dihydrodiols (e.g., 4,5- and 11,12-Dihydrodiols)

  • Formation Pathways : Dihydrodiols (e.g., cis-4,5-dihydrodiol) are primary oxidation products of BaP, formed via dioxygenase activity in bacteria like Citrobacter sp. HJS-1 and M. vanbaalenii PYR-1 . Methoxy derivatives like 6,12-diMeO-BaP arise later in the pathway through methylation of hydroxylated intermediates .
  • Environmental Fate: Dihydrodiols are further metabolized into epoxides (e.g., 7,8-dihydrodiol-9,10-epoxide, a potent carcinogen), whereas methoxy derivatives accumulate due to their chemical stability .

Benzo(e)pyrene (Structural Isomer of BaP)

  • Physicochemical Properties :

    Property 6,12-diMeO-BaP (Estimated) Benzo(e)pyrene
    Log Kow ~6.5 (similar to BaP) 6.44
    Henry’s Law Constant ~3.0 × 10⁻⁷ atm·m³/mol 3.0 × 10⁻⁷
    Environmental Half-life Longer (persistent) 21.1 days
  • 6,12-diMeO-BaP’s toxicity is hypothesized to be lower due to methoxy groups impeding DNA adduct formation .

Metabolic and Environmental Significance

Degradation Pathways

6,12-diMeO-BaP is a terminal metabolite in aerobic BaP degradation pathways (e.g., in M. vanbaalenii PYR-1), where initial dioxygenation at the 4,5- or 11,12-positions yields dihydrodiols. Subsequent oxidation and methylation produce methoxy derivatives, which resist further breakdown . In contrast, anaerobic pathways favor hydrogenation reduction, yielding reduced intermediates without methoxy derivatives .

Environmental Persistence

Methoxy groups enhance hydrophobicity (log Kow ~6.5), increasing 6,12-diMeO-BaP’s affinity for soil and organic particles. This persistence contrasts with quinones and dihydrodiols, which degrade faster due to higher reactivity .

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